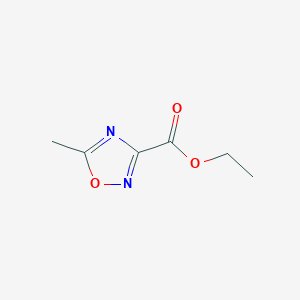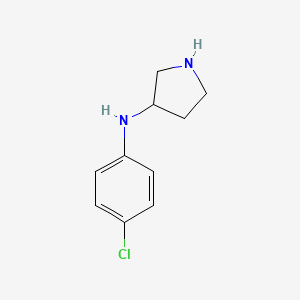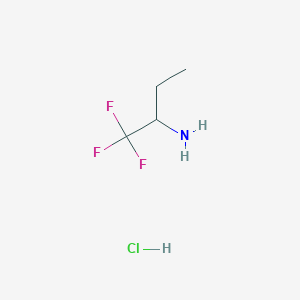
2-Methyl-4-(trifluoromethyl)aniline
Vue d'ensemble
Description
2-Methyl-4-(trifluoromethyl)aniline is a chemical compound that belongs to the trifluoromethylbenzene series . It is used as a reactant in the synthesis of various compounds .
Synthesis Analysis
The synthesis of 2-Methyl-4-(trifluoromethyl)aniline involves several steps. One method involves the reaction of the methyl ester of 2-chloronicotinic acid with 2-methyl-3-trifluoromethylaniline . Another method involves the reaction with triethylamine in ethyl acetate or water .Molecular Structure Analysis
The molecular formula of 2-Methyl-4-(trifluoromethyl)aniline is C8H8F3N . The IUPAC Standard InChI is InChI=1S/C8H8F3N/c1-5-4-6(8(9,10)11)2-3-7(5)12/h2-4H,12H2,1H3 .Chemical Reactions Analysis
2-Methyl-4-(trifluoromethyl)aniline is used in various chemical reactions. For example, it is used in the synthesis of an analgesic compound, flunixin, via reaction with 2-chloronicotinate in ethylene glycol .Applications De Recherche Scientifique
Comprehensive Analysis of 2-Methyl-4-(trifluoromethyl)aniline Applications
PET Radioligands Synthesis: 2-Methyl-4-(trifluoromethyl)aniline is used as a reactant in the synthesis of methylguanidine derivatives, which are prospective PET radioligands. These radioligands target the open channel of the NMDA receptor, which is associated with Alzheimer’s, epilepsy, and other neurodegenerative disorders .
Analgesic Compound Synthesis: This compound serves as a precursor for the synthesis of analgesic compounds like flunixin. It reacts with 2-chloronicotinate in ethylene glycol to produce this nonsteroidal anti-inflammatory drug (NSAID) .
Chemical Synthesis Building Block: 2-Methyl-4-(trifluoromethyl)aniline is utilized as a building block in various chemical syntheses. It is particularly valuable for creating complex molecules due to its reactivity and structural properties .
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that anilines and their derivatives often interact with various enzymes and receptors in the body .
Mode of Action
It is known that anilines and their derivatives can undergo various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the target molecules .
Biochemical Pathways
Anilines and their derivatives are known to participate in various biochemical processes, including the suzuki–miyaura cross-coupling reaction .
Result of Action
It is known that anilines and their derivatives can cause various biological effects, such as the deposition of iron-containing proteins in tissues and organs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methyl-4-(trifluoromethyl)aniline. For instance, it forms explosive mixtures with air on intense heating . Also, the compound’s reactivity can be influenced by factors such as temperature, pH, and the presence of other chemicals .
Propriétés
IUPAC Name |
2-methyl-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c1-5-4-6(8(9,10)11)2-3-7(5)12/h2-4H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXQXJDYVORMOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70548363 | |
| Record name | 2-Methyl-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70548363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(trifluoromethyl)aniline | |
CAS RN |
67169-22-6 | |
| Record name | 2-Methyl-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70548363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-3-methylbenzotrifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main focus of the research paper mentioned in the provided reference?
A1: The research paper focuses on the development of a novel process for synthesizing 2-methyl-4-(trifluoromethyl)aniline []. The abstract also mentions potential applications of this compound, specifically highlighting its use [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

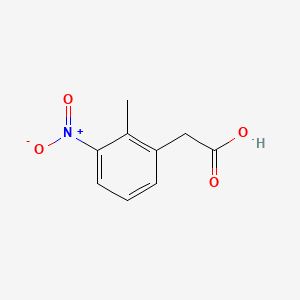
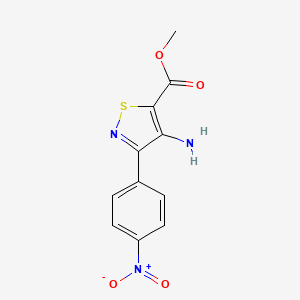

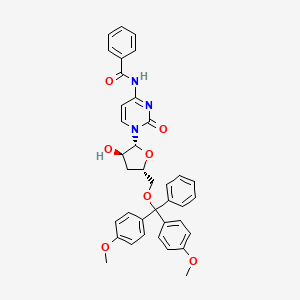

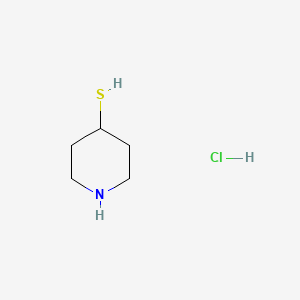
![1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine](/img/structure/B1355279.png)

![[(3Ar,4R,5R,6aS)-4-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B1355287.png)

